molecular formula C25H33NO7 B15340945 [(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate

[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate

Cat. No.: B15340945
M. Wt: 459.5 g/mol
InChI Key: LGJUQORSIRVXFT-BULFRSBZSA-N
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Description

[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate is a complex organic compound that features multiple functional groups, including hydroxyl, ester, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate typically involves multi-step organic reactions. The process may start with the preparation of the dihydroxybutan-2-yl moiety, followed by the introduction of the ester and amide functionalities. Common reagents used in these steps include protecting groups, coupling agents, and catalysts to ensure the desired stereochemistry and functional group compatibility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, [(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential as a biochemical probe or as a precursor to bioactive molecules. Its structural features could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the amide and ester groups suggests potential activity as enzyme inhibitors or receptor modulators.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-methoxyphenyl)propanoate
  • [(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-hydroxyphenyl)propanoate

Uniqueness

The uniqueness of [(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H33NO7

Molecular Weight

459.5 g/mol

IUPAC Name

[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C25H33NO7/c1-17(22(28)15-27)32-23(29)21(26-24(30)33-25(2,3)4)14-18-10-12-20(13-11-18)31-16-19-8-6-5-7-9-19/h5-13,17,21-22,27-28H,14-16H2,1-4H3,(H,26,30)/t17-,21-,22+/m0/s1

InChI Key

LGJUQORSIRVXFT-BULFRSBZSA-N

Isomeric SMILES

C[C@@H]([C@@H](CO)O)OC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(CO)O)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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